Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate
Description
Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a fluorinated dihydropyrimidine derivative synthesized via a one-pot condensation reaction involving 2-hydroxybenzaldehyde, ethyl 4,4,4-trifluoro-3-oxobutanoate, and urea under reflux conditions . The compound crystallizes in a triclinic system (space group P1) with a half-chair conformation stabilized by intramolecular O—H⋯O hydrogen bonds, forming an S(6) ring motif . Its crystal packing is further reinforced by five intermolecular hydrogen bonds (three O—H⋯O and two N—H⋯O), creating a 2D network structure .
Properties
Molecular Formula |
C14H15F3N2O5 |
|---|---|
Molecular Weight |
348.27 g/mol |
IUPAC Name |
ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C14H15F3N2O5/c1-2-24-11(21)9-10(7-5-3-4-6-8(7)20)18-12(22)19-13(9,23)14(15,16)17/h3-6,9-10,20,23H,2H2,1H3,(H2,18,19,22) |
InChI Key |
DMBBIGPNGBWBPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=CC=C2O |
solubility |
>52.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
- One synthetic route involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile .
- Intramolecular cyclization of the resulting ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates in nitrobenzene under reflux conditions yields substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include sodium hydride, trifluoroacetimidoyl chloride, and nitrobenzene.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate exhibit significant anticancer properties. For instance, compounds synthesized from this precursor have shown efficacy against various cancer cell lines, including glioblastoma. The mechanism involves inducing apoptosis in cancer cells, as evidenced by cytotoxic assays .
2. Antidiabetic Potential
In addition to its anticancer properties, research has demonstrated that certain derivatives possess anti-diabetic activity. In vivo studies using model organisms have shown that these compounds can significantly lower glucose levels, indicating their potential for managing diabetes .
Material Science Applications
1. Crystal Engineering
The compound has been utilized in crystal engineering due to its ability to form stable intermolecular hydrogen bonds. This characteristic allows it to form cyclic dimers and extended two-dimensional networks, which are crucial for developing novel materials with specific mechanical and optical properties .
2. Synthesis of Novel Compounds
this compound serves as a versatile synthetic intermediate in the preparation of various biologically active compounds. Its derivatives are often used in the synthesis of complex organic molecules through reactions such as condensation and cyclization .
Case Studies
Mechanism of Action
- The exact mechanism remains to be elucidated, but the compound likely interacts with specific molecular targets or pathways due to its functional groups.
- Further research is needed to understand its effects fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The following table summarizes key structural and crystallographic differences between the target compound and analogous derivatives:
Key Observations:
Substituent Effects on Conformation: The 2-hydroxyphenyl group in the target compound introduces steric hindrance and intramolecular hydrogen bonding, stabilizing a half-chair conformation . In contrast, the 4-fluorophenyl analog adopts a similar conformation but lacks the intramolecular O—H⋯O interaction due to the para-substituted fluorine . Replacement of the oxo group with sulfanylidene (C=S) in the 4-hydroxyphenyl derivative alters hydrogen-bonding patterns, enabling additional S⋯H interactions and stabilizing a monoclinic lattice .
Hydrogen Bonding and Crystal Packing:
- The target compound forms a 2D network via five hydrogen bonds, whereas the 4-fluorophenyl analog forms a simpler 1D chain .
- The sulfanylidene derivative exhibits enhanced hydrogen-bond diversity (O—H⋯S, N—H⋯S), contributing to higher lattice stability .
Synthetic Routes: The target compound is synthesized using urea, whereas sulfanylidene analogs require thiourea to introduce the C=S moiety . Reaction conditions (e.g., NaHSO₃ catalysis in ethanol) also differ, impacting yield and purity .
Crystallographic Data Table
Research Findings and Implications
- Synthetic Flexibility : The dihydropyrimidine scaffold allows modular substitution (e.g., hydroxyl, fluorophenyl, sulfanylidene), enabling tailored physicochemical properties .
- Crystallographic Tools : Structures were resolved using SHELX (SHELXS-97/SHELXL-97) and visualized via ORTEP-3, underscoring the reliability of these programs for small-molecule refinement .
- Bioactivity Potential: While the target compound’s bioactivity remains uncharacterized, its structural analogs suggest applications in neurological disorders (calcium channel modulation) and cancer therapy (Eg5 inhibition) .
Biological Activity
Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a diazinane ring, contribute to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Overview
The molecular formula for this compound is C14H15F3N2O5, with a molecular weight of 348.27 g/mol. The compound exhibits a half-chair conformation in its tetrapyrimidine ring, stabilized by five intermolecular hydrogen bonds that form cyclic dimers extending into a two-dimensional network .
Research indicates that this compound acts through several mechanisms:
- Calcium Channel Blockade : The compound has been identified as a potential calcium channel blocker, which is significant for cardiovascular health and could be leveraged in treating hypertension and other related conditions .
- Inhibition of Mitotic Kinesin Eg5 : It shows inhibitory effects on mitotic kinesin Eg5, making it a candidate for anticancer therapies by disrupting mitotic processes in cancer cells .
- Modulation of TRPA1 Channels : The compound may also act as a modulator for TRPA1 channels, suggesting applications in pain management and analgesic development .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been demonstrated through various studies:
Anticancer Activity
The inhibition of mitotic kinesin Eg5 is particularly relevant for cancer treatment. By interfering with cell division, this compound could potentially reduce tumor growth rates. For instance, studies have shown that similar compounds can significantly decrease the viability of cancer cell lines in vitro .
Pain Management
As a TRPA1 channel modulator, the compound may provide new avenues for developing analgesics. Research into related compounds indicates promising results in reducing pain responses in animal models .
Comparative Analysis with Related Compounds
To better understand the uniqueness and potential of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Dihydropyrimidine derivatives | Contains a pyrimidine ring | Known for calcium channel blocking activity |
| Flumioxazin | Contains fluorine atoms | Widely used herbicide with specific bioactivity |
| Trifluoromethylated heterocycles | Similar trifluoromethyl group | Enhanced biological activity due to fluorination |
These comparisons highlight the distinct therapeutic potentials attributed to the specific combination of functional groups and structural conformation present in this compound .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that the compound exhibits significant inhibitory activity against various cancer cell lines through its action on mitotic kinesin Eg5 .
- Animal Models : Preclinical studies using animal models have shown promising results in pain management applications, indicating that this compound may effectively reduce pain sensations when administered appropriately .
- Molecular Docking Studies : Computational studies suggest that the binding affinity of this compound to target proteins involved in cancer and pain pathways is favorable, supporting its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
